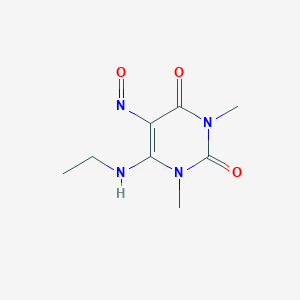
6-(Ethylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione typically involves the reaction of ethylamine with 1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality control of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Ethylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Aplicaciones Científicas De Investigación
6-(Ethylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(Ethylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: Another heterocyclic compound with similar structural features but different chemical properties.
Quinazolinone: A compound with a similar nitrogen-containing ring structure, known for its diverse biological activities.
Uniqueness
6-(Ethylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
4217-36-1 |
|---|---|
Fórmula molecular |
C8H12N4O3 |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
6-(ethylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N4O3/c1-4-9-6-5(10-15)7(13)12(3)8(14)11(6)2/h9H,4H2,1-3H3 |
Clave InChI |
PZKZCKLUUIMKNN-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C(=O)N(C(=O)N1C)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1R,18S,21E,28S,29R,30R)-30-[(2S,4S,5R,6R)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14129626.png)
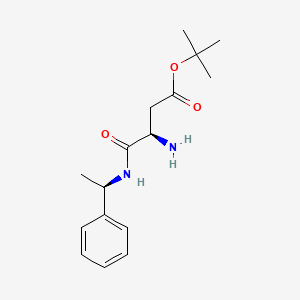
![8-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14129628.png)

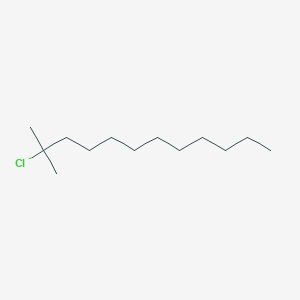
![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)
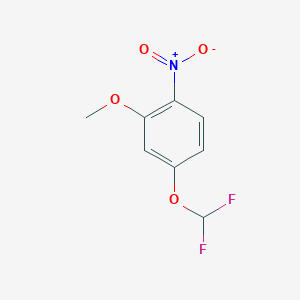
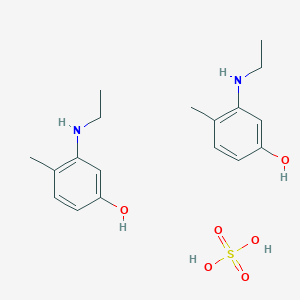
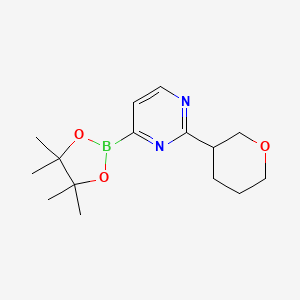
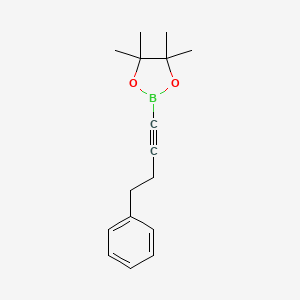
![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)
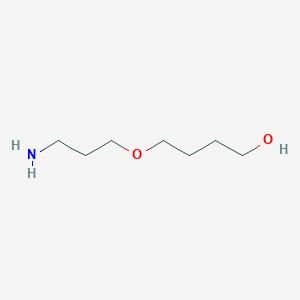
![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)

